molecular formula C20H26N4O5 B2618906 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide CAS No. 942006-14-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide

Cat. No.: B2618906
CAS No.: 942006-14-6
M. Wt: 402.451
InChI Key: BTNBRBDKMKEURT-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[45]decan-3-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Target of Action

The primary targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition can lead to changes in the normal functioning of the nervous system and inflammatory responses.

Biochemical Pathways

The compound affects the cholinergic and arachidonic acid pathways. By inhibiting cholinesterase, this compound can increase the concentration of acetylcholine in the nervous system . The inhibition of lipoxygenase can disrupt the metabolism of arachidonic acid, affecting the production of leukotrienes, which are involved in inflammatory responses .

Pharmacokinetics

The ADME properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action include increased acetylcholine levels in the nervous system and decreased production of leukotrienes . These changes can potentially affect cognitive function and inflammatory responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide typically involves multiple steps, starting with the preparation of the benzodioxin and triazaspirodecane intermediates. One common method involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents to form the benzodioxin ring . This intermediate is then coupled with a triazaspirodecane derivative under specific conditions, such as using N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of expensive reagents, and employing efficient purification techniques. The reaction conditions are carefully controlled to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[45]decan-3-yl}acetamide is unique due to its combination of the benzodioxin and triazaspirodecane moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5/c1-2-7-23-8-5-20(6-9-23)18(26)24(19(27)22-20)13-17(25)21-14-3-4-15-16(12-14)29-11-10-28-15/h3-4,12H,2,5-11,13H2,1H3,(H,21,25)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNBRBDKMKEURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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